molecular formula C13H12ClN3O3 B5749934 ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate

ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate

Cat. No. B5749934
M. Wt: 293.70 g/mol
InChI Key: XUIOAEONZGTDDT-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate (ECIC) is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. ECIC belongs to the class of imidazole derivatives and is synthesized through a multistep process involving various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate is not fully understood. However, studies have suggested that ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate exhibits significant biochemical and physiological effects. In vitro studies have demonstrated that ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate has anti-inflammatory and anti-cancer activity. In vivo studies have shown that ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate can reduce the severity of inflammation and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate has several advantages for lab experiments such as its easy synthesis and availability. However, the limitations of ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate. One potential direction is the development of ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate-based drugs for the treatment of inflammatory and cancerous diseases. Another potential direction is the investigation of ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate's potential application in material science, such as the development of new polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate and its potential toxicity.
In conclusion, ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate in various fields.

Synthesis Methods

The synthesis of ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate involves the reaction of 3-chlorobenzoic acid with ethyl chloroformate to form ethyl 3-chlorobenzoate. This intermediate is then reacted with 1,2-diaminobenzene to form the corresponding benzimidazole derivative. The final step involves the reaction of this intermediate with phosgene and triethylamine to form ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate.

Scientific Research Applications

Ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate has been extensively studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)carbamoyl]-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-2-20-13(19)11-10(15-7-16-11)12(18)17-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIOAEONZGTDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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